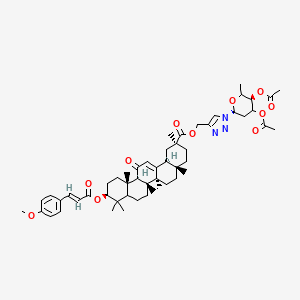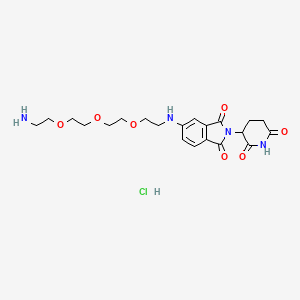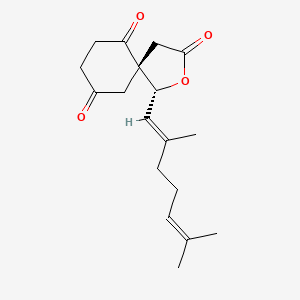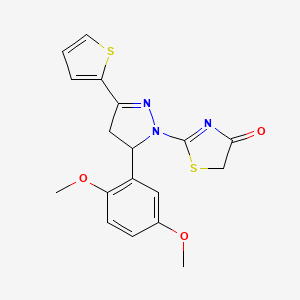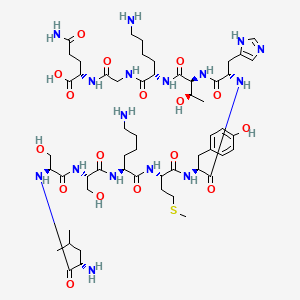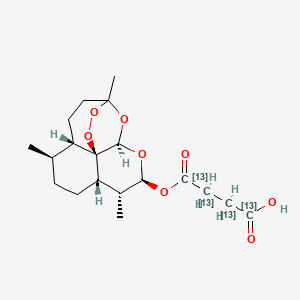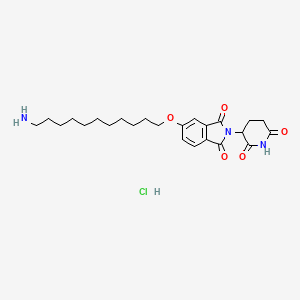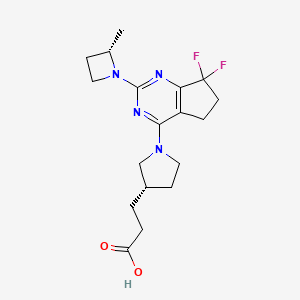
Desmethylcitalopram-d4 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desmethylcitalopram-d4 (hydrochloride) is a deuterated labeled compound of Desmethylcitalopram hydrochloride. Desmethylcitalopram is the active metabolite of Citalopram, a widely used antidepressant. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Citalopram and its metabolites .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylcitalopram-d4 (hydrochloride) involves the deuteration of Desmethylcitalopram. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the incorporation of deuterium into the desired positions of the molecule .
Industrial Production Methods
Industrial production of Desmethylcitalopram-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to maintain the purity and stability of the compound. The final product is then purified and characterized using various analytical techniques to ensure its quality .
化学反应分析
Types of Reactions
Desmethylcitalopram-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Desmethylcitalopram-d4 (hydrochloride) can lead to the formation of various oxidized metabolites, while reduction can yield reduced forms of the compound .
科学研究应用
Desmethylcitalopram-d4 (hydrochloride) is used in a variety of scientific research applications, including:
Pharmacokinetic Studies: It is used to study the absorption, distribution, metabolism, and excretion of Citalopram and its metabolites.
Metabolic Profiling: It helps in understanding the metabolic pathways and identifying the metabolites of Citalopram.
Drug Development: It is used as a reference compound in the development of new antidepressants and other related drugs.
Toxicological Studies: It is used to assess the safety and potential toxic effects of Citalopram and its metabolites
作用机制
Desmethylcitalopram-d4 (hydrochloride) functions as a selective serotonin reuptake inhibitor (SSRI), similar to its parent compound, Citalopram. It inhibits the reuptake of serotonin (5-HT) in the central nervous system, thereby increasing the levels of serotonin available for neurotransmission. This action is believed to contribute to its antidepressant effects. The compound also inhibits cytochrome P450 enzymes, specifically CYP2D6 and CYP2C19, which play a role in its metabolism .
相似化合物的比较
Desmethylcitalopram-d4 (hydrochloride) is compared with other similar compounds such as:
Desmethylcitalopram: The non-deuterated form of the compound.
Desmethylcitalopram-d3 (hydrochloride): Another deuterated form with three deuterium atoms.
Citalopram: The parent compound from which Desmethylcitalopram is derived.
Escitalopram: The S-enantiomer of Citalopram, which also has similar antidepressant effects
The uniqueness of Desmethylcitalopram-d4 (hydrochloride) lies in its deuterated nature, which provides distinct advantages in pharmacokinetic and metabolic studies due to the kinetic isotope effect. This effect can lead to differences in the rate of metabolism and excretion compared to non-deuterated compounds .
属性
分子式 |
C19H20ClFN2O |
|---|---|
分子量 |
350.8 g/mol |
IUPAC 名称 |
1-[3-deuterio-3-(trideuteriomethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/i1D3,10D; |
InChI 键 |
DYIZNULSIBGJPJ-XPCSBAKCSA-N |
手性 SMILES |
[2H]C(CCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)NC([2H])([2H])[2H].Cl |
规范 SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


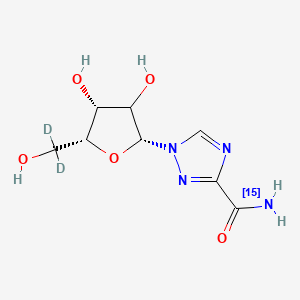


![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)
